![molecular formula C9H13ClN2 B1522356 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole CAS No. 1260659-19-5](/img/structure/B1522356.png)
3-(chloromethyl)-1-cyclopentyl-1H-pyrazole
Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .Scientific Research Applications
Synthesis and Functionalization
- New Synthesis Methods : A study describes the synthesis of pyrazoles featuring a functionalized side chain attached to carbon 3 and varying alkyl and aryl substituents attached to carbon 5, starting by coupling protected alkynols with acid chlorides to form alkynyl ketones, which react with hydrazine to form the pyrazole nucleus. Subsequent steps yield 5-substituted 3-(chloromethyl)- or 3-(2-chloroethyl)pyrazoles, serving as precursors for further functionalization (Grotjahn et al., 2002).
Medicinal Chemistry Applications
Catalytic Arylation : A robust protocol for Pd(II)-catalyzed C-3 arylation of indazoles and pyrazoles, including those derived from 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole, demonstrates its utility in synthesizing compounds with potential pharmaceutical applications (Ye et al., 2013).
Anticancer and Antimalarial Agents : Complexes of platinum(II) and palladium(II) with ligands derived from pyrazole, including 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole derivatives, have been evaluated for their in vitro antimalarial and cytotoxic activities, revealing potential as new families of anticancer agents (Quirante et al., 2011).
Organic Chemistry and Catalysis
- Pyrazoline Synthesis : The compound serves as a building block in the synthesis of pyrazolines and pyrazoles, important heterocycles in organic synthesis and medicinal chemistry. These derivatives exhibit a wide range of biological activities, including anticancer, analgesic, and anti-inflammatory properties (Dar & Shamsuzzaman, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-1-cyclopentylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c10-7-8-5-6-12(11-8)9-3-1-2-4-9/h5-6,9H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXQYBVQSTYEEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258114 | |
Record name | 1H-Pyrazole, 3-(chloromethyl)-1-cyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101258114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260659-19-5 | |
Record name | 1H-Pyrazole, 3-(chloromethyl)-1-cyclopentyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260659-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 3-(chloromethyl)-1-cyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101258114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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